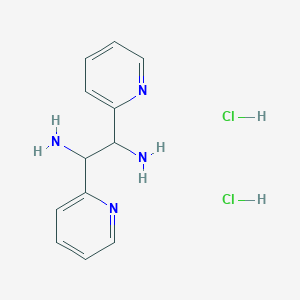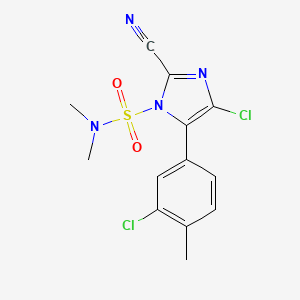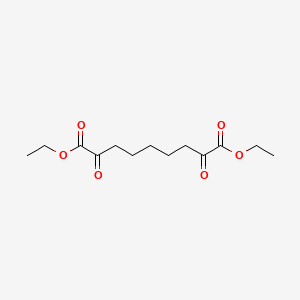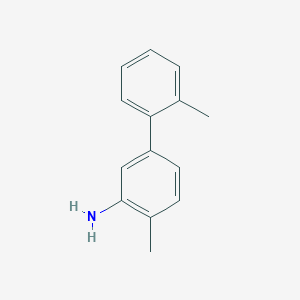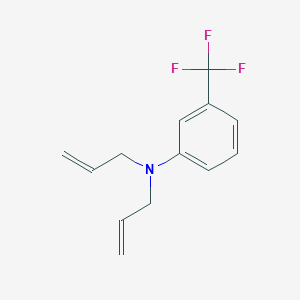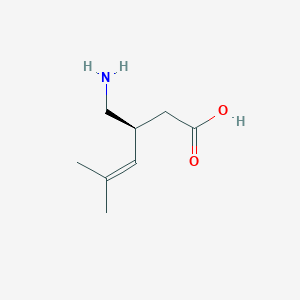
(S)-4,5-Dehydro Pregabalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,5-Dehydro Pregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The compound this compound is structurally similar to pregabalin but features a double bond between the 4th and 5th carbon atoms, which may impart unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dehydro Pregabalin involves several steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-isobutylglutaric anhydride, using reagents like acetic anhydride and methyl tert-butyl ether.
Cyclization and Reduction: The intermediate undergoes cyclization and reduction reactions to form the desired product. Common reagents include di-n-propylamine, ethyl cyanoacetate, and hydrochloric acid.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize the use of expensive or environmentally harmful reagents. Enzymatic methods have also been explored to improve enantioselectivity and reduce production costs .
化学反応の分析
Types of Reactions
(S)-4,5-Dehydro Pregabalin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bond into a single bond, yielding pregabalin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Pregabalin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-4,5-Dehydro Pregabalin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter release and neuronal excitability.
Medicine: Explored for its potential therapeutic effects in treating conditions like epilepsy, neuropathic pain, and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用機序
The mechanism of action of (S)-4,5-Dehydro Pregabalin is similar to that of pregabalin. It binds to the α2δ subunit of voltage-dependent calcium channels in the central nervous system, inhibiting calcium influx and reducing the release of excitatory neurotransmitters like glutamate and substance P. This results in decreased neuronal excitability and reduced pain and seizure activity .
類似化合物との比較
Similar Compounds
Pregabalin: The parent compound, used for treating epilepsy, neuropathic pain, and anxiety.
Gabapentin: Another gabapentinoid with similar uses but different pharmacokinetic properties.
Phenibut: A GABA analogue with anxiolytic and nootropic effects.
Uniqueness
(S)-4,5-Dehydro Pregabalin is unique due to the presence of a double bond between the 4th and 5th carbon atoms, which may alter its binding affinity and pharmacological effects compared to pregabalin and other similar compounds .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(3S)-3-(aminomethyl)-5-methylhex-4-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChIキー |
RILHQHHDJPATCS-SSDOTTSWSA-N |
異性体SMILES |
CC(=C[C@H](CC(=O)O)CN)C |
正規SMILES |
CC(=CC(CC(=O)O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
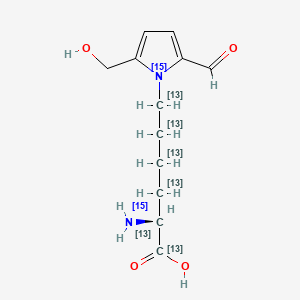
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
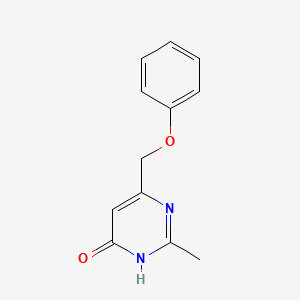
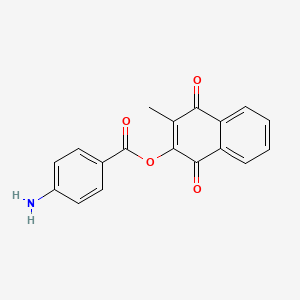
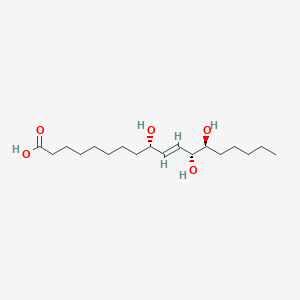
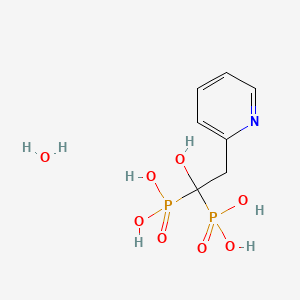
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)
